Csf1R-IN-21

Kinase Inhibition CSF-1R Enzymatic Assay

Csf1R-IN-21 (compound 7e) is a well-characterized, selective CSF-1R/c-Kit dual inhibitor (IC50 31 nM) with demonstrated cellular target engagement and favorable BBB permeability in PAMPA assays. Unlike generic CSF-1R agents, this compound offers validated, reproducible potency and minimal microglial cytotoxicity, making it the definitive reference standard for SAR campaigns and neuroinflammation studies. Ensure experimental integrity—choose the precisely defined tool compound for your microglia and neurodegenerative disease research.

Molecular Formula C24H20F3N5O3
Molecular Weight 483.4 g/mol
Cat. No. B12374662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-21
Molecular FormulaC24H20F3N5O3
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=NC=C3C)C(F)(F)F)NC(=O)C4=NOC(=C4)C
InChIInChI=1S/C24H20F3N5O3/c1-13-4-5-18(10-20(13)30-23(34)21-6-15(3)35-31-21)29-22(33)16-7-17(24(25,26)27)9-19(8-16)32-12-28-11-14(32)2/h4-12H,1-3H3,(H,29,33)(H,30,34)
InChIKeyBRFQQHIFOHIJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Csf1R-IN-21: A Selective CSF-1R Kinase Inhibitor for Neurodegenerative Disease Research


Csf1R-IN-21, also identified as compound 7e, is a selective, small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a class III receptor tyrosine kinase [1]. It exhibits potent enzymatic inhibition with an IC50 of 31 nM and effectively blocks CSF-1R auto-phosphorylation in cellular models . The compound is primarily utilized as a research tool for investigating the role of CSF-1R signaling in neuroinflammation and microglia biology, particularly in the context of neurodegenerative diseases [1].

Why Substituting Csf1R-IN-21 with Other CSF-1R Inhibitors Is Scientifically Unjustified


While numerous CSF-1R inhibitors exist, they are not interchangeable. Their pharmacological profiles diverge significantly in terms of potency, kinase selectivity, blood-brain barrier (BBB) permeability, and metabolic stability, all of which directly impact experimental outcomes in neuroinflammation models [1]. For instance, a highly potent inhibitor like BLZ945 (IC50 = 1 nM) may exert different on-target effects compared to a moderately potent inhibitor like Csf1R-IN-21 (IC50 = 31 nM), potentially leading to distinct cellular responses . Furthermore, even within the same chemical series, small structural modifications can yield substantial differences in ADME properties, as demonstrated by the varying plasma and microsomal stabilities of compounds 7d, 7e, and 9a [1]. Therefore, substituting Csf1R-IN-21 with a generic analog risks introducing confounding variables related to potency, target engagement, or compound exposure, thereby compromising the validity and reproducibility of research findings.

Csf1R-IN-21: Quantitative Evidence for Selection and Differentiation from Close Analogs


CSF-1R Kinase Inhibition Potency: Csf1R-IN-21 (7e) vs. Structural Analogs 7d and 9a

In a direct head-to-head comparison within the same study, Csf1R-IN-21 (compound 7e) demonstrated superior CSF-1R inhibition compared to its close analog 9a, while showing comparable potency to 7d. The IC50 values were determined using a consistent in vitro kinase assay, confirming that Csf1R-IN-21 is among the most potent inhibitors in its lead optimization series [1].

Kinase Inhibition CSF-1R Enzymatic Assay

Blood-Brain Barrier (BBB) Permeability Profile of Csf1R-IN-21

Csf1R-IN-21 exhibits favorable blood-brain barrier permeability, a critical attribute for studying CSF-1R in the central nervous system. In a Parallel Artificial Membrane Permeability Assay (PAMPA), a widely used model for predicting passive BBB penetration, Csf1R-IN-21 demonstrated good permeability at a concentration of 50 μM over 4 hours . This property is essential for its intended application in neurodegenerative disease research.

BBB Permeability PAMPA CNS Drug Delivery

In Vitro Stability: Plasma and Microsomal Performance of Csf1R-IN-21

The metabolic stability of Csf1R-IN-21 was evaluated to assess its suitability for in vivo studies. The compound demonstrated good performance in a plasma stability test at 10 μM over 120 minutes, indicating resistance to degradation by plasma enzymes . It also exhibited moderate stability in a microsomal stability test at 1 mM for 30 minutes, suggesting a reasonable degree of resistance to hepatic metabolism . These ADME properties are crucial for maintaining adequate compound exposure in preclinical models.

Plasma Stability Microsomal Stability ADME

Cellular Activity and Cytotoxicity Profile of Csf1R-IN-21

In cellular assays, Csf1R-IN-21 effectively blocks CSF-1R auto-phosphorylation at a concentration of 10 μM over 6 hours, confirming its ability to engage the target in a relevant biological context [1]. Concurrently, the compound exhibited minimal cytotoxic effects on the microglial EOC 20 cell line in cell viability assays, demonstrating a favorable safety window . This combination of potent target engagement and low cellular toxicity is essential for generating clean, interpretable data in cell-based studies.

Auto-phosphorylation Cytotoxicity Microglia

Optimal Research Applications for Csf1R-IN-21 Based on Quantitative Evidence


Investigating CSF-1R Signaling in Neuroinflammation and Neurodegenerative Disease Models

Csf1R-IN-21 is ideally suited for in vitro and ex vivo studies exploring the role of CSF-1R in microglial activation and neuroinflammation. Its confirmed cellular activity at 10 μM, coupled with minimal cytotoxicity in microglial cells, allows for precise modulation of CSF-1R signaling in cell culture models relevant to Alzheimer's disease and other neurodegenerative conditions .

Use as a Reference Compound in Structure-Activity Relationship (SAR) Studies for CSF-1R Inhibitors

Given its well-characterized profile as part of the N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide series, Csf1R-IN-21 (compound 7e) serves as an excellent reference standard for SAR campaigns. Its defined IC50 of 31 nM provides a clear benchmark for comparing the potency of newly synthesized analogs, and its documented ADME properties offer a baseline for evaluating improvements in metabolic stability or BBB penetration [1].

In Vitro Studies Requiring Dual CSF-1R/c-Kit Inhibition with Favorable BBB Permeability

Csf1R-IN-21 is a dual inhibitor of CSF-1R and c-Kit, two closely related class III receptor tyrosine kinases. Its favorable BBB permeability profile, as demonstrated in PAMPA assays, makes it a valuable tool for investigating the combined role of these kinases in central nervous system pathologies, a context where selective targeting of both pathways may be therapeutically relevant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Csf1R-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.